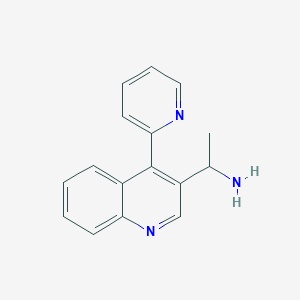

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Description

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-(4-pyridin-2-ylquinolin-3-yl)ethanamine |

InChI |

InChI=1S/C16H15N3/c1-11(17)13-10-19-14-7-3-2-6-12(14)16(13)15-8-4-5-9-18-15/h2-11H,17H2,1H3 |

InChI Key |

RAYCPDNBHPPSLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Formation of Quinoline Ring

The initial step often involves the formation of the quinoline ring, which serves as the backbone for further modifications. Common methods include:

- Cyclization from Aniline Derivatives : Anilines can be reacted with appropriate carbonyl compounds under acidic conditions to form quinoline derivatives. This method is advantageous due to its straightforward nature and good yields.

Substitution Reactions

Once the quinoline core is established, substitution reactions are employed to introduce the pyridine and ethanamine groups:

Pyridine Introduction : The introduction of a pyridine moiety can be achieved through nucleophilic substitution reactions where a pyridine derivative reacts with an activated quinoline intermediate. This step often requires careful control of reaction conditions to avoid side reactions.

Ethanamine Side Chain Addition : The final step typically involves the addition of an ethanamine group. This can be accomplished via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

Alternative Synthetic Routes

Several alternative synthetic routes have been explored in recent literature:

Palladium-Catalyzed Reactions : These methods utilize palladium catalysts to facilitate cross-coupling reactions that can efficiently form carbon-nitrogen bonds, crucial for constructing the target compound.

Green Chemistry Approaches : Recent studies have emphasized environmentally friendly synthesis methods that minimize waste and use non-toxic solvents. For instance, one study reported a catalyst-free reaction involving diketene and primary amines, demonstrating excellent yields while adhering to green chemistry principles.

The biological activity of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine has garnered interest due to its potential interactions with various molecular targets. Compounds with similar structures have shown promise in therapeutic areas such as anticancer and anti-inflammatory treatments.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Research indicates that modifications to either the pyridine or quinoline components can significantly influence biological activity.

Chemical Reactions Analysis

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives of the quinoline and pyridine rings.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Mechanism of Action

The compound has been identified as a potential inhibitor of key kinases involved in cancer progression, such as PIM-1 and c-KIT. PIM kinases are implicated in chemotherapy resistance and tumor growth, making them attractive targets for therapeutic intervention .

Case Studies

Recent studies have demonstrated that pyridine-quinoline hybrids exhibit potent inhibitory effects against PIM-1 kinase, leading to increased apoptosis in cancer cell lines. For instance, compounds designed with similar structures showed significant antitumor activity in xenograft models of leukemia and breast cancer .

Data Table: Anticancer Activity of Pyridine-Quinoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line Tested | Activity |

|---|---|---|---|---|

| 5b | PIM-1 | 50 | PC-3 (prostate cancer) | Inhibitory |

| 13a | PIM-1 | 25 | MV4;11 (leukemia) | Inhibitory |

| 14a | c-KIT | 30 | GIST | Inhibitory |

Antiviral Activity

Biological Evaluation

Quinoline derivatives, including those similar to 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, have shown antiviral properties against various viruses such as HIV and Zika virus. The mechanism often involves interference with viral replication processes .

Data Table: Antiviral Efficacy of Quinoline Derivatives

| Compound ID | Virus Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 34 | Zika Virus | 0.5 | Inhibition of viral entry |

| 33 | HIV | 0.2 | Reverse transcriptase inhibition |

Antimicrobial Activity

Research Findings

The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinoline derivatives can exhibit significant activity against various bacterial strains, enhancing their potential as therapeutic agents .

Case Study Example

A study highlighted the synthesis of pyridine salts derived from quinolines that demonstrated effective antimicrobial activity against E. coli and Staphylococcus aureus, suggesting a broad-spectrum potential for these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research indicates that modifications on the quinoline ring can significantly alter biological activity.

Key Findings from SAR Studies

- Substituents at specific positions on the pyridine or quinoline rings enhance binding affinity to target proteins.

- Electron-withdrawing groups generally increase potency against kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Structural Differences and Implications

Stereochemistry :

- Enantiomers such as (R)-1-(Pyridin-3-yl)ethanamine highlight the importance of chirality in receptor binding. The target compound’s stereochemistry (if chiral) could significantly affect its pharmacological profile .

Biological Activity

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, a compound featuring a quinoline core with a pyridine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline ring system substituted with a pyridine group at the 4-position and an ethanamine functional group. This unique arrangement is believed to enhance its biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2 |

| Molecular Weight | 226.28 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinoline derivatives, including this compound. Quinoline-based compounds are known for their ability to inhibit cancer cell proliferation through various mechanisms:

- Caspase Activation : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds similar to this compound demonstrated significant caspase 3/7 activation in HepG-2 liver cancer cells, leading to apoptosis rates exceeding 66% .

- Kinase Inhibition : The compound has been explored as a potential inhibitor of PIM kinases, which are implicated in cancer cell survival and proliferation. Some studies reported that quinoline-pyridine hybrids exhibited competitive inhibition against PIM kinases, enhancing their anticancer efficacy .

Neuroprotective Effects

Research indicates that quinoline derivatives may also possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cell signaling pathways, particularly those associated with cancer progression.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.

- Modulation of Protein Interactions : The structural features allow for strong interactions with target proteins, enhancing binding affinity and specificity.

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of quinoline derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.98 µM to 1.28 µM against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells . These results highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotection

In another investigation, derivatives were tested for their neuroprotective effects against oxidative stress-induced cell death in neuronal cultures. Results indicated that certain modifications to the quinoline structure improved protective efficacy by up to 40% compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.